molecular formula C27H28ClN3O7S B11643423 Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Cat. No.: B11643423
M. Wt: 574.0 g/mol
InChI Key: MBQQMWBIPJELLI-UHFFFAOYSA-N
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Description

Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate is a complex organic compound with potential applications in various scientific fields. This compound features a tetrahydropyridine core, substituted with multiple functional groups, including a cyano group, an ethoxyphenyl group, and a sulfanyl group linked to a chloro-dimethoxyphenyl moiety.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate typically involves multi-step organic reactions. A common synthetic route might include:

    Formation of the Tetrahydropyridine Core: This step often involves the cyclization of appropriate precursors under acidic or basic conditions.

    Introduction of the Cyano Group: This can be achieved through nucleophilic substitution reactions using cyanide sources like sodium cyanide.

    Attachment of the Ethoxyphenyl Group: This step might involve a Friedel-Crafts alkylation reaction.

    Formation of the Sulfanyl Linkage: This can be done through thiol-ene reactions or nucleophilic substitution with thiol reagents.

    Attachment of the Chloro-Dimethoxyphenyl Moiety: This step typically involves amide bond formation using coupling reagents like EDCI or DCC.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic steps to ensure high yield and purity. This might include:

    Continuous Flow Chemistry: To enhance reaction efficiency and scalability.

    Catalysis: Using catalysts to lower reaction temperatures and increase reaction rates.

    Purification Techniques: Such as recrystallization, chromatography, and distillation to achieve the desired purity.

Chemical Reactions Analysis

Types of Reactions

Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate can undergo various chemical reactions, including:

    Oxidation: Using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Both nucleophilic and electrophilic substitution reactions are possible, depending on the functional groups involved.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in dry ether.

    Substitution: Sodium cyanide for nucleophilic substitution, and halogenating agents for electrophilic substitution.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example:

    Oxidation: Could lead to the formation of carboxylic acids or ketones.

    Reduction: Could result in the formation of alcohols or amines.

    Substitution: Could yield various substituted derivatives depending on the nucleophile or electrophile used.

Scientific Research Applications

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: As a probe to study biochemical pathways and interactions.

    Medicine: Potential use in drug discovery and development, particularly for its possible pharmacological activities.

    Industry: As an intermediate in the production of pharmaceuticals, agrochemicals, and other fine chemicals.

Mechanism of Action

The mechanism by which Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate exerts its effects would depend on its specific application. Generally, it might interact with molecular targets such as enzymes, receptors, or nucleic acids, modulating their activity through binding interactions. The pathways involved could include signal transduction, metabolic pathways, or gene expression regulation.

Comparison with Similar Compounds

Similar Compounds

  • **Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-methoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate
  • **Ethyl 6-({2-[(4-bromo-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate

Uniqueness

The uniqueness of Ethyl 6-({2-[(4-chloro-2,5-dimethoxyphenyl)amino]-2-oxoethyl}sulfanyl)-5-cyano-4-(2-ethoxyphenyl)-2-oxo-1,2,3,4-tetrahydropyridine-3-carboxylate lies in its specific combination of functional groups, which may confer unique chemical reactivity and biological activity compared to similar compounds. This makes it a valuable compound for further research and development in various scientific fields.

Properties

Molecular Formula

C27H28ClN3O7S

Molecular Weight

574.0 g/mol

IUPAC Name

ethyl 6-[2-(4-chloro-2,5-dimethoxyanilino)-2-oxoethyl]sulfanyl-5-cyano-4-(2-ethoxyphenyl)-2-oxo-3,4-dihydro-1H-pyridine-3-carboxylate

InChI

InChI=1S/C27H28ClN3O7S/c1-5-37-19-10-8-7-9-15(19)23-16(13-29)26(31-25(33)24(23)27(34)38-6-2)39-14-22(32)30-18-12-20(35-3)17(28)11-21(18)36-4/h7-12,23-24H,5-6,14H2,1-4H3,(H,30,32)(H,31,33)

InChI Key

MBQQMWBIPJELLI-UHFFFAOYSA-N

Canonical SMILES

CCOC1=CC=CC=C1C2C(C(=O)NC(=C2C#N)SCC(=O)NC3=CC(=C(C=C3OC)Cl)OC)C(=O)OCC

Origin of Product

United States

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